molecular formula C11H8F2N2O2 B2878635 5-(2,4-Difluorophenyl)-1-methylpyrazole-4-carboxylic acid CAS No. 1368427-24-0

5-(2,4-Difluorophenyl)-1-methylpyrazole-4-carboxylic acid

Cat. No. B2878635
CAS RN: 1368427-24-0
M. Wt: 238.194
InChI Key: PEYDTAFZPMLFHI-UHFFFAOYSA-N
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Description

“5-(2,4-Difluorophenyl)-1-methylpyrazole-4-carboxylic acid” is a complex organic compound. The presence of the pyrazole group (a five-membered ring with two nitrogen atoms) and carboxylic acid group suggests that it might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a difluorophenyl group, and a carboxylic acid group. These functional groups would likely confer specific physical and chemical properties to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For example, similar compounds like 2,5-Difluorophenylboronic acid have a molecular weight of 157.911 Da .

Scientific Research Applications

Corrosion Inhibition

One significant application is in the field of corrosion inhibition. Pyrazole derivatives, including compounds structurally related to 5-(2,4-Difluorophenyl)-1-methylpyrazole-4-carboxylic acid, have been studied for their effectiveness in protecting metals against corrosion. For instance, pyranopyrazole derivatives have shown high efficiency as corrosion inhibitors for mild steel in acidic solutions, highlighting the potential of similar compounds in corrosion protection strategies (Yadav et al., 2016).

Anticonvulsant Activity

Another application area is in medicinal chemistry, where related pyrazole compounds have been synthesized and tested for anticonvulsant activity. The research into these compounds offers insights into the potential therapeutic uses of this compound derivatives, with some showing promising results in preclinical models (Unverferth et al., 1998).

Material Science

In material science, research on pyrazole and its derivatives, including those structurally akin to this compound, has been conducted to explore their properties and applications. Studies have focused on the adsorption mechanisms of these compounds on various surfaces and their potential use in creating new materials with desired characteristics (Lagrenée et al., 2002).

Biochemical Applications

On a biochemical level, research into compounds related to this compound has shed light on their potential effects on adipose tissue metabolism and other biological processes. This includes the inhibition of lipolysis and effects on glucose metabolism, which could have implications for the treatment of metabolic disorders (Froesch et al., 1967).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

properties

IUPAC Name

5-(2,4-difluorophenyl)-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O2/c1-15-10(8(5-14-15)11(16)17)7-3-2-6(12)4-9(7)13/h2-5H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYDTAFZPMLFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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